tert-Butyl 4'-oxospiro[azetidine-3,2'-chroman]-1-carboxylate
Description
tert-Butyl 4'-oxospiro[azetidine-3,2'-chroman]-1-carboxylate is a spirocyclic compound featuring a fused azetidine-chroman system. This molecule is characterized by a unique spiro junction at the azetidine and chroman rings, with a ketone group at the 4'-position of the chroman moiety. The tert-butyl carbamate group at the 1-position of the azetidine ring enhances steric protection and modulates solubility, making it valuable in medicinal chemistry and drug discovery. Its molecular formula is C₁₈H₂₃NO₄, with a molecular weight of 317.38 g/mol .
Properties
IUPAC Name |
tert-butyl 4-oxospiro[3H-chromene-2,3'-azetidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-15(2,3)21-14(19)17-9-16(10-17)8-12(18)11-6-4-5-7-13(11)20-16/h4-7H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSAFRNBZZVKLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(=O)C3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4’-oxospiro[azetidine-3,2’-chroman]-1-carboxylate typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. One efficient method involves the cyclization of ethyl 2-oxindoline-5-carboxylate followed by demethylation . The key steps include:
Dianion Alkylation: This step involves the alkylation of ethyl 2-oxindoline-5-carboxylate to form the spirocyclic intermediate.
Cyclization: The intermediate undergoes cyclization to form the spirocyclic oxindole structure.
Demethylation: The final step involves demethylation to yield the target compound.
Industrial Production Methods
Industrial production methods for tert-Butyl 4’-oxospiro[azetidine-3,2’-chroman]-1-carboxylate are not well-documented, but scalable synthesis approaches similar to those used in laboratory settings can be employed. These methods focus on optimizing yield and purity while minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4’-oxospiro[azetidine-3,2’-chroman]-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4
Substitution: Various nucleophiles and electrophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-Butyl 4’-oxospiro[azetidine-3,2’-chroman]-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential drug candidates due to its unique spirocyclic structure.
Biological Studies: It serves as a model compound for studying the biological activity of spirocyclic molecules.
Industrial Applications: The compound’s stability and reactivity make it suitable for various industrial applications, including the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-Butyl 4’-oxospiro[azetidine-3,2’-chroman]-1-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to interact with a wide range of receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Structural and Functional Differences:
Substituent Effects :
- Halogenated derivatives (e.g., Cl, Br at chroman 6-position) exhibit increased electrophilicity and reactivity in cross-coupling reactions compared to the parent compound .
- Methyl groups (e.g., 6,7-dimethyl) enhance lipophilicity, improving membrane permeability but reducing aqueous solubility .
- Morpholine-containing analogs (e.g., C₂₂H₃₃N₂O₅) show distinct hydrogen-bonding patterns, critical for receptor interactions .
Spectral Data: ¹³C NMR: The parent compound (C₁₈H₂₃NO₄) shows carbonyl signals at 155.97 ppm (carbamate C=O) and 79.26 ppm (spiro carbon), distinct from analogs like the 6-chloro derivative, where Cl deshields adjacent carbons . HR-MS: The parent compound exhibits [M+H]+ at 374.2420, while brominated analogs show isotopic patterns consistent with Br .
Synthetic Routes :
- The parent compound is synthesized via multi-step protocols involving Ugi reactions or nucleophilic substitutions, similar to analogs like tert-butyl 6-chloro derivatives .
- Morpholine-containing derivatives employ aza-Michael additions, offering regioselectivity advantages over traditional methods .
Biological Activity
tert-Butyl 4'-oxospiro[azetidine-3,2'-chroman]-1-carboxylate (CAS No. 1359701-97-5) is a spirocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C16H19NO4, with a molecular weight of approximately 289.33 g/mol. The compound features a spirocyclic structure that combines an azetidine ring with a chroman moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H19NO4 |
| Molecular Weight | 289.33 g/mol |
| CAS Number | 1359701-97-5 |
The biological activity of this compound can be attributed to several mechanisms:
- Self-Assembly Modulation : The tert-butyl functional group is known to influence the self-assembly behavior of organic molecules, which can affect their interactions with biological membranes and proteins.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for various enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
Cytotoxicity
In vitro studies on related compounds have shown cytotoxic effects against various cancer cell lines. For instance, spirocyclic compounds have been evaluated for their ability to inhibit cell proliferation in breast (MDA-MB-231) and liver (SK-Hep-1) cancer cell lines . Further research is required to assess the cytotoxic profile of this compound specifically.
Anti-inflammatory Properties
Some spirocyclic compounds have demonstrated anti-inflammatory effects by modulating the release of pro-inflammatory cytokines. Investigating the inflammatory response modulation by this compound could reveal its potential therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the biological activity of various spirocyclic compounds similar to this compound. The results indicated significant inhibition of cell growth in certain cancer cell lines with IC50 values ranging from to .
- Mechanistic Studies : Research into related compounds has shown that they can affect cellular signaling pathways associated with apoptosis and cell cycle regulation. This suggests that this compound may also influence these pathways, warranting further investigation.
Q & A
Q. What are the critical steps in synthesizing tert-Butyl 4'-oxospiro[azetidine-3,2'-chroman]-1-carboxylate, and how is reaction progress monitored?
- Methodological Answer : The synthesis typically involves mixed anhydride formation via activation of carboxylic acids using reagents like isobutyl chloroformate and DIPEA, followed by coupling with nucleophiles (e.g., amino alcohols). Reaction progress is monitored using LC-MS to confirm consumption of starting materials and intermediate formation. Purification via flash chromatography (e.g., 0–100% ethyl acetate/hexane gradient) is critical for isolating the product. Post-synthesis, structural confirmation relies on NMR, IR, and HRMS .
Q. What safety precautions are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Keep refrigerated in tightly sealed containers under dry, ventilated conditions to prevent degradation or moisture absorption .
- Handling : Use personal protective equipment (PPE) to avoid skin/eye contact. Electrostatic charge buildup must be mitigated during transfer .
- Emergency Protocols : For spills, employ inert absorbents and avoid aqueous washes for moisture-sensitive intermediates .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine multimodal spectroscopy :
- 1H/13C NMR to verify spirocyclic geometry and substituent positions.
- HRMS for molecular weight confirmation.
- X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities, as demonstrated for analogous spirocyclic compounds .
Advanced Research Questions
Q. How can statistical design of experiments (DoE) optimize synthesis parameters for higher yield?
- Methodological Answer : Apply response surface methodology (RSM) to evaluate interactions between variables (e.g., temperature, stoichiometry, solvent polarity). For example:
- Use a central composite design to identify optimal DIPEA concentration and reaction time.
- Analyze variance (ANOVA) to prioritize factors affecting yield, reducing experimental iterations by >50% .
Q. What computational strategies enhance the prediction of reaction pathways for spirocyclic compounds?
- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT for transition-state modeling) with machine learning to predict feasible reaction routes. For instance:
- Reaction path search algorithms (e.g., artificial force-induced reaction method) can simulate intermediates and activation energies.
- Information science tools extract patterns from experimental datasets to refine computational predictions, creating a feedback loop for accelerated discovery .
Q. How can contradictions between spectroscopic data (e.g., NMR vs. MS) be resolved during characterization?
- Methodological Answer :
- NMR Reanalysis : Check for solvent impurities or dynamic effects (e.g., rotamers) that may split peaks.
- MS/MS Fragmentation : Compare observed fragments with in silico predictions (e.g., using CFM-ID) to validate molecular substructures.
- Cross-Validation : Correlate IR carbonyl stretches (e.g., 1700–1750 cm⁻¹) with ester/amide functional groups to resolve ambiguities .
Q. What strategies mitigate side reactions during spirocyclic ring formation?
- Methodological Answer :
- Temperature Control : Lower reaction temperatures (e.g., 0–5°C) reduce epimerization or ring-opening.
- Protecting Group Optimization : Use tert-butyloxycarbonyl (Boc) groups to stabilize azetidine rings during cyclization.
- Additive Screening : Catalytic amounts of Hünig’s base or molecular sieves can suppress hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
